3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
This compound features a pyridine ring linked via a sulfanylmethyl group to a 4,5-dihydroimidazole moiety, which is further substituted with a 4-methoxybenzenesulfonyl group. Its molecular formula is C₁₇H₁₉N₃O₃S₂, and the structure integrates both aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-[[1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-22-14-4-6-15(7-5-14)24(20,21)19-10-9-18-16(19)23-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAFOPJEVUGHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfuryl chloride, methoxybenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
Compounds containing sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that derivatives of pyridine and imidazole can exhibit potent activity against various bacterial strains. For example, studies have indicated that related compounds can outperform traditional antibiotics like fluconazole against certain fungal pathogens such as Candida albicans and Rhodotorula mucilaginosa . -
Anticancer Potential :
The compound's structure suggests potential anticancer activity. Sulfonamides are known for their ability to inhibit carbonic anhydrase isozymes, which play a crucial role in tumor growth and metastasis . Recent studies have explored the synthesis of novel sulfonamide derivatives that exhibit cytotoxic effects against human cancer cell lines, including HCT-116 and MCF-7 . -
Enzyme Inhibition :
The presence of the imidazole ring can contribute to the inhibition of specific enzymes involved in disease processes. This has implications for developing inhibitors for enzymes such as carbonic anhydrase and others involved in metabolic pathways relevant to cancer and diabetes .
Case Study 1: Antifungal Activity
A study synthesized a series of pyridine-sulfonamide derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results showed that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of established antifungal agents, highlighting the potential of these compounds in treating fungal infections .
Case Study 2: Anticancer Efficacy
In another study focused on anticancer agents, researchers synthesized compounds based on the imidazole-sulfonamide framework. These compounds were tested against various cancer cell lines, demonstrating promising cytotoxic effects. The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide group could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Sulfonyl-Imidazole-Pyridine Derivatives
The target compound’s closest analogs differ in the substituents on the benzene ring of the sulfonyl group. Key examples include:
Key Observations :
Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., sulfonyl) enhance stability and binding affinity in polar environments.
- The pyridine ring’s nitrogen atoms may facilitate hydrogen bonding or metal coordination, critical for bioactivity .
Biological Activity
The compound 3-({[1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.39 g/mol. The compound exhibits a sulfonamide functional group, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.39 g/mol |
| Melting Point | Not specified |
| Purity | ≥96.0% (HPLC) |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:
- Enzyme Inhibition : The sulfonamide group can form covalent bonds with nucleophiles, potentially inhibiting enzyme activity.
- Receptor Modulation : The imidazole ring may allow for binding to receptors involved in neurotransmission or other signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Some derivatives have shown efficacy against bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other resistant pathogens. For instance, imidazopyridine derivatives have been reported as potent inhibitors of parasite PKG activity, suggesting potential use in treating infections caused by protozoa .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazopyridine derivatives against MRSA. Compounds similar to this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that certain derivatives led to a decrease in cell viability by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, indicating a potential pathway for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
